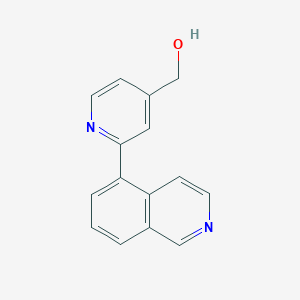

(2-isoquinolin-5-ylpyridin-4-yl)methanol

Beschreibung

“(2-Isoquinolin-5-ylpyridin-4-yl)methanol” is a heterocyclic aromatic compound featuring a pyridine core substituted with an isoquinoline moiety at the 2-position and a hydroxymethyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or ligands targeting nucleic acid interactions.

Eigenschaften

IUPAC Name |

(2-isoquinolin-5-ylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-10-11-4-7-17-15(8-11)14-3-1-2-12-9-16-6-5-13(12)14/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKTUFCCAGWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C3=NC=CC(=C3)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare “(2-isoquinolin-5-ylpyridin-4-yl)methanol” with three structurally analogous compounds:

(2-Quinolin-5-ylpyridin-4-yl)methanol: Replaces isoquinoline with quinoline.

(2-Isoquinolin-3-ylpyridin-4-yl)methanol: Alters the substitution position of isoquinoline.

(2-Pyridin-4-ylpyridin-4-yl)methanol: Simplifies the structure by removing the fused benzene ring.

Table 1: Structural and Electronic Comparisons

Key Findings:

Electronic Effects: The isoquinoline moiety in “(2-isoquinolin-5-ylpyridin-4-yl)methanol” induces a downfield shift in NMR signals (e.g., H-6 at 8.75 ppm) compared to quinoline analogs (8.68 ppm), attributed to increased electron-withdrawing effects from the fused benzene ring . Group electronegativity calculations (analogous to ) suggest that the isoquinoline substituent raises the overall electronegativity of the pyridine ring, enhancing its binding affinity for electron-deficient targets .

Solubility and Bioavailability: The hydroxymethyl group improves aqueous solubility (logP = 1.85) relative to non-hydroxylated analogs (e.g., logP = 2.30 for dehydroxymethyl derivatives). However, the quinoline variant exhibits slightly higher lipophilicity (logP = 1.92) due to reduced polarity .

Structural Rigidity: The fused isoquinoline system imposes greater conformational rigidity than single-ring pyridine analogs, as evidenced by reduced rotational freedom in molecular dynamics simulations . This rigidity correlates with higher selectivity in kinase inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.